N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide

Structure-Activity Relationship Lipophilicity Imidazo[1,2-a]pyrimidine

N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8; molecular formula C₁₆H₁₆N₄O; MW 280.33) belongs to the imidazo[1,2-a]pyrimidine class, a fused bicyclic heteroaromatic scaffold extensively exploited in kinase inhibitor discovery programs, most notably against the receptor tyrosine kinase MET and, in select substitution patterns, the voltage-gated potassium channel Kv1.4. The compound features a 3-methyl substituent on the imidazo[1,2-a]pyrimidine core and a propionamide side chain attached at the meta-position of the pendant phenyl ring.

Molecular Formula C16H16N4O
Molecular Weight 280.331
CAS No. 862811-53-8
Cat. No. B2528679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide
CAS862811-53-8
Molecular FormulaC16H16N4O
Molecular Weight280.331
Structural Identifiers
SMILESCCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
InChIInChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21)
InChIKeyNUFRMAUSKIFZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8): Core Scaffold & Baseline Identity for Targeted Procurement


N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8; molecular formula C₁₆H₁₆N₄O; MW 280.33) belongs to the imidazo[1,2-a]pyrimidine class, a fused bicyclic heteroaromatic scaffold extensively exploited in kinase inhibitor discovery programs, most notably against the receptor tyrosine kinase MET [1] and, in select substitution patterns, the voltage-gated potassium channel Kv1.4 [2]. The compound features a 3-methyl substituent on the imidazo[1,2-a]pyrimidine core and a propionamide side chain attached at the meta-position of the pendant phenyl ring. This substitution pattern distinguishes it from the more extensively characterized 3,4-difluorobenzamide analog (CAS 862811-76-5, NCGC00135472), which has demonstrated potent GPR32 agonism and Kv1.4 inhibition [2]. The compound is provided exclusively for non-human research use .

Why Generic Imidazo[1,2-a]pyrimidine Substitution Fails for N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8)


The imidazo[1,2-a]pyrimidine scaffold is a privileged structure, but its biological activity is exquisitely sensitive to the nature and position of substituents. A shift from the 3,4-difluorobenzamide side chain (as in NCGC00135472, which delivers sub-nanomolar Kv1.4 inhibition and low-micromolar GPR32 agonism [1]) to a propionamide side chain profoundly alters hydrogen-bonding capacity, lipophilicity, and target engagement profile. Likewise, the presence or absence of the 3-methyl group on the fused ring system differentiates this compound from des-methyl analogs (e.g., CAS 847387-42-2) that lack this critical steric and electronic feature . Even within the same patent family, imidazo[1,2-a]pyrimidine MET inhibitors span >100-fold potency differences depending on peripheral substitution [2]. Consequently, substitution of CAS 862811-53-8 with any in-class analog without explicit comparative data risks invalidating structure-activity relationship (SAR) interpretations and experimental outcomes.

Head-to-Head Quantitative Differentiation of N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8) Against Closest Analogs


3-Methyl Substitution Confers Distinct Physicochemical Properties Relative to Des-Methyl Analog

The target compound (CAS 862811-53-8) bears a 3-methyl substituent on the imidazo[1,2-a]pyrimidine ring, whereas the closest available comparator, N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide (CAS 847387-42-2), lacks this methyl group . This structural difference increases the molecular weight from 266.3 g/mol to 280.3 g/mol and adds a hydrophobic methyl group adjacent to the N-1 position of the fused ring system. While no direct comparative bioassay data are publicly available for the target compound, the introduction of a methyl group at this position in related imidazo[1,2-a]pyrimidine kinase inhibitor series has been associated with altered metabolic stability and target residence time [1].

Structure-Activity Relationship Lipophilicity Imidazo[1,2-a]pyrimidine

Propionamide Side Chain Differentiates Target from 3,4-Difluorobenzamide Analog NCGC00135472 in GPR32 and Kv1.4 Assays

The 3,4-difluorobenzamide analog NCGC00135472 (CAS 862811-76-5) has been described as a partial agonist of GPR32 with EC₅₀ values of 0.37 µM (β-arrestin assay) and 0.05 µM (cAMP assay) [1]. It also inhibits Kv1.4 with an IC₅₀ of 0.5 nM . The target compound CAS 862811-53-8 replaces the 3,4-difluorobenzamide moiety with a propionamide group, removing the fluorine-mediated aryl-aryl interactions and hydrogen-bonding capacity critical for GPR32 engagement. No published data establish that CAS 862811-53-8 retains either GPR32 agonism or Kv1.4 inhibition; the propionamide side chain is expected to yield distinct pharmacological selectivity [1].

GPR32 agonism Kv1.4 potassium channel Resolvin D1 receptor

Class-Level Potential as MET Kinase Inhibitor Stemming from Imidazo[1,2-a]pyrimidine Patent SAR Landscape

The imidazo[1,2-a]pyrimidine scaffold is a recognized MET kinase inhibitory chemotype [1]. The Sanofi-Aventis patent family (US 2011/0263593) reports MET IC₅₀ values spanning from <10 nM to >1,000 nM across structurally diverse examples, demonstrating that subtle substitution changes produce large potency shifts [1]. The target compound CAS 862811-53-8 falls within the Markush structure of these patents, but its specific MET IC₅₀ has not been publicly disclosed.

MET tyrosine kinase Cancer Kinase inhibitor

Meta-Phenylpropionamide Substitution Pattern Differentiates from Para-Substituted Imidazo[1,2-a]pyrimidine Library Compounds

The target compound features a meta-propionamide substitution on the pendant phenyl ring. In contrast, many commercially available imidazo[1,2-a]pyrimidine library members are para-substituted (e.g., CAS 923690-88-4, 923165-08-6) . Meta- vs. para-substitution can significantly alter the trajectory of the side chain relative to the bicyclic core and thus impact target protein binding interactions. This regioisomeric identity is critical for SAR studies where the vectorial angle of the amide side chain relative to the core scaffold must be preserved.

Regioisomer Positional isomer Chemical biology tool

Absence of Publicly Disclosed Biological Potency Data Necessitates Independent Characterization

As of 2026, no peer-reviewed publication or public patent specifically reports quantitative biological activity data (IC₅₀, EC₅₀, Kd, or % inhibition) for N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8) [1]. This contrasts with the publicly available potency values for its 3,4-difluorobenzamide congener NCGC00135472 [2]. The absence of published bioactivity data for CAS 862811-53-8 does not imply inactivity; it may simply reflect that the compound has not yet been profiled in disclosed screening campaigns.

Pharmacological characterization Selectivity screening Quality control

High-Value Application Scenarios for N-(3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide (CAS 862811-53-8) Based on Differential Evidence


Negative Control or Counter-Screening Probe for GPR32 and Kv1.4 Assays Against NCGC00135472

Because CAS 862811-53-8 retains the identical 3-methylimidazo[1,2-a]pyrimidine-phenyl core as the GPR32/Kv1.4-active compound NCGC00135472 but replaces the critical 3,4-difluorobenzamide pharmacophore with a propionamide group, it is structurally suited as a matched-pair negative control. Researchers conducting GPR32 β-arrestin or cAMP assays [1] or Kv1.4 electrophysiology experiments should directly compare CAS 862811-53-8 against NCGC00135472 to confirm that observed activity is pharmacophore-dependent. This matched-pair design strengthens SAR conclusions by keeping the core scaffold constant while varying only the side-chain functionality.

MET Kinase Inhibitor Screening Library Member for Unexplored Chemical Space

The compound falls within the Markush claims of the Sanofi-Aventis imidazo[1,2-a]pyrimidine MET inhibitor patent family, which reports compounds with MET IC₅₀ values from sub-10 nM to micromolar ranges [1]. CAS 862811-53-8 represents a specific substitution combination—3-methyl on the fused ring plus meta-propionamide on the phenyl—that is not exemplified in the patent. Including this compound in kinase selectivity panels enables exploration of under-sampled regions of the imidazo[1,2-a]pyrimidine SAR landscape and may uncover novel potency or selectivity profiles.

Regioisomeric Selectivity Studies for Meta- vs. Para-Substituted Imidazo[1,2-a]pyrimidine Libraries

The meta-propionamide substitution pattern of CAS 862811-53-8 is underrepresented in commercial screening collections, which are dominated by para-substituted analogs (e.g., CAS 923690-88-4, 923165-08-6) [1]. Systematic comparison of meta-substituted (CAS 862811-53-8) versus para-substituted (CAS 923690-88-4) derivatives in a common assay format can reveal whether the vectorial orientation of the amide side chain influences target binding, selectivity, or cellular permeability. Such studies are essential for medicinal chemistry teams optimizing lead series based on the imidazo[1,2-a]pyrimidine scaffold.

Physicochemical Property Benchmarking for Oral Bioavailability Prediction in Early Drug Discovery

With a predicted LogP of ~2.8, molecular weight of 280.3 g/mol, and one hydrogen-bond donor (the amide NH), CAS 862811-53-8 sits at the lower boundary of Lipinski's rule-of-five space [1]. Its lower molecular weight and reduced aromatic ring count compared to the 3,4-difluorobenzamide analog (MW 364.3) may confer advantages in permeability and solubility. DMPK teams evaluating the imidazo[1,2-a]pyrimidine chemotype for oral bioavailability should benchmark CAS 862811-53-8's measured LogD, Caco-2 permeability, and microsomal stability against NCGC00135472 to guide optimization of the core scaffold toward drug-like property space.

Quote Request

Request a Quote for N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.